![molecular formula C11H12N4O2 B13703851 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol is a heterocyclic compound featuring a fused imidazo-quinazoline core. Its structure includes critical substituents: an amino group at position 5, a methoxy group at position 7, and a hydroxyl group at position 7. The compound is synthesized via a caesium carbonate-mediated reaction in dimethylformamide (DMF) at 70–75°C, followed by isolation as a trifluoroacetate salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which play crucial roles in cell signaling and gene expression. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparisons
The structural features of 5-amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol are compared to related quinazoline derivatives below:
Key Observations :
- Position 5: The target compound’s amino group contrasts with the phenylamine in Petrov 2013’s derivative, which introduces aromatic bulk but reduces polarity .
- ’s compound features a 3-hydroxypropoxy chain, enhancing solubility and steric bulk .
- Position 7 : The methoxy group in the target compound and ’s derivative is absent in other analogs, suggesting a role in electronic modulation or metabolic stability.
Physicochemical and Functional Properties
- Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to Petrov 2014’s ketone-containing derivative. ’s 3-hydroxypropoxy chain further improves solubility .
- Reactivity: The amino and methoxy groups in the target compound may increase susceptibility to electrophilic substitution compared to brominated analogs (e.g., Molecules 2011’s dibromo derivatives) .
- Biological Relevance : While Molecules 2011 compounds exhibit analgesic activity , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
Research Implications
The structural and synthetic diversity of quinazoline derivatives underscores the importance of substituent engineering. For instance:
- Electron-donating groups (e.g., amino, methoxy) may enhance binding interactions in drug design.
- Hydroxyl or hydroxypropoxy groups improve solubility, critical for bioavailability.
- Synthetic methodologies (e.g., caesium carbonate vs. hydrazide cyclization) influence scalability and purity .
Biological Activity
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1032570-71-0 |
Molecular Formula | C11H12N4O2 |
Molecular Weight | 232.239 g/mol |
LogP | 0.2638 |
PSA (Polar Surface Area) | 85.66 |
This compound is primarily recognized for its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cellular signaling pathways that regulate cell growth and survival. Inhibition of PI3K has been linked to reduced tumor growth and proliferation in various cancer types.
Key Findings:
- PI3K Inhibition : The compound demonstrates significant inhibitory activity against Class I PI3Ks, with IC50 values indicating effective binding and inhibition at low concentrations .
- Anticancer Activity : It has shown promise in preclinical studies for treating hyper-proliferative disorders and has been evaluated for efficacy against various cancer cell lines .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the core structure of 5-amino-7-methoxy derivatives can significantly alter biological activity. For example:
- Substituents at C5 and C7 : Variations in substituents at these positions have been found to enhance or diminish PI3K inhibitory activity .
- Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to the target enzyme by filling hydrophobic pockets within the binding site .
Case Studies
Several studies have documented the biological activity of this compound:
- In Vitro Studies :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, flow synthesis techniques enable in situ generation of reactive intermediates like ethyl isocyanoacetate, which can be telescoped into downstream reactions to form fused quinazoline cores . Metal-free approaches using double C–H functionalization (e.g., DTBP/BPO catalysts at 125–130°C for 5–7 hours) are also effective for structurally related imidazo-quinazoline derivatives, yielding up to 88% isolated yields .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on spectral techniques:
- ¹H/¹³C-NMR to resolve aromatic protons and methoxy/amino substituents.
- IR spectroscopy to identify functional groups (e.g., N–H stretches in amines).
- Mass spectrometry for molecular weight validation.
Similar quinazoline derivatives in literature were characterized using these methods .
Advanced Research Questions
Q. How can synthesis yield be optimized using continuous flow processes?
- Methodological Answer : Continuous flow systems improve reproducibility and scalability. For example, telescoped flow synthesis of ethyl isocyanoacetate (from N-formylglycine and triphosgene) allows precise control of reaction parameters (e.g., residence time, temperature), reducing side reactions. This method has been applied to synthesize pyrrolo-[1,2-c]pyrimidines, with potential adaptation for imidazo-quinazoline cores .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. To resolve this:
- Standardize assays : Use consistent cell lines (e.g., PI3K inhibition studies with recombinant kinases) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. morpholinopropyl groups) on activity .
- Dose-response profiling : Validate EC₅₀/IC₅₀ values across multiple replicates .
Q. How can regioselectivity challenges in core functionalization be addressed?
- Methodological Answer : Regioselectivity in electrophilic aromatic substitution (SEAr) can be influenced by substituent directing effects. For example, halogenation of pyrrolo-[1,2-c]pyrimidine cores revealed a "halogen dance" phenomenon, where electron-donating groups (e.g., methoxy) direct substitution to specific positions. Computational modeling (DFT) can predict reactive sites .
Q. What methods are used to design analogs with enhanced pharmacological activity?
- Methodological Answer :
- Scaffold hopping : Replace the imidazo-quinazoline core with triazolo[1,5-a]quinazolines or pyrazolo[1,5-a]pyridines .
- Bioisosteric replacement : Substitute the 7-methoxy group with morpholinopropyl or halogenated moieties to modulate solubility and target affinity .
- Fragment-based screening : Identify pharmacophores via crystallography or docking studies.
Q. How is kinase inhibition (e.g., PI3K) evaluated for this compound?
- Methodological Answer :
- Enzyme assays : Measure ATPase activity using recombinant PI3K isoforms (α, β, γ, δ) and luminescence-based detection.
- Cellular assays : Assess downstream signaling (e.g., AKT phosphorylation) in cancer cell lines.
- Selectivity profiling : Test against unrelated kinases (e.g., EGFR, MAPK) to rule off-target effects .
Properties
IUPAC Name |
5-imino-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-9-7(16)3-2-6-8(9)14-11(12)15-5-4-13-10(6)15/h2-3,12-13,16H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEAEDZMIJLPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=N)N=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.